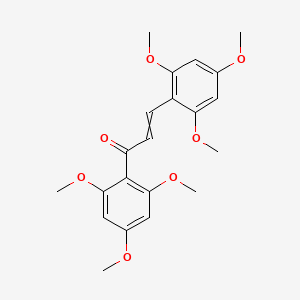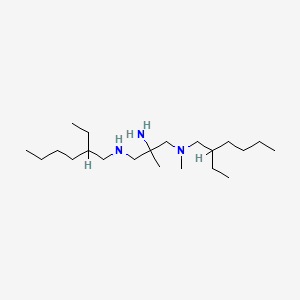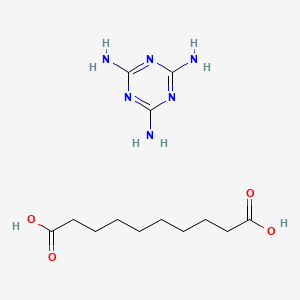![molecular formula C9H6N2O5 B14163319 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with carboxylic acid and hydroxy functional groups. It has been studied for its biological activities and potential therapeutic applications.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- has been extensively studied for its applications in:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways. The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. Molecular pathways involved include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular processes .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound has a similar core structure but differs in the position and number of carboxylic acid groups.
1H-Pyrrolo[2,3-b]pyridine derivatives: These derivatives may have various substitutions on the pyridine ring, leading to different biological activities and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C9H6N2O5 |
|---|---|
分子量 |
222.15 g/mol |
IUPAC名 |
4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6N2O5/c12-3-1-2-10-7-4(3)5(8(13)14)6(11-7)9(15)16/h1-2H,(H,13,14)(H,15,16)(H2,10,11,12) |
InChIキー |
RKWZRZBCXJZZGU-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)

![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
